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Compound of Interest

Compound Name:
2-[2-(morpholin-4-yl)phenyl]acetic

acid

Cat. No.: B8494971 Get Quote

Executive Summary
Morpholinophenylacetic acids represent a versatile scaffold in medicinal chemistry, serving as

bioisosteres for traditional biphenyl or phenoxyphenyl NSAIDs and as solubility-enhancing

linkers in kinase inhibitors. The position of the morpholine ring—ortho (2-position) versus para

(4-position)—dictates profound differences in molecular conformation, metabolic stability, and

target affinity.

Ortho-Morpholinophenylacetic Acid: Characterized by a high torsional angle ("twist") between

the morpholine and phenyl rings due to steric clash with the acetic acid side chain. This

conformation mimics the pharmacophore of diclofenac, making it a strong candidate for

COX-1/COX-2 inhibition and PC-PLC modulation.

Para-Morpholinophenylacetic Acid (CAS 26577-57-1): Adopts a linear, planar conformation.

It is primarily utilized to improve the pharmacokinetic profile (solubility, LogP) of larger drug

molecules or as a linker in fragment-based drug design (FBDD).

Chemical & Physicochemical Profile
The distinct structural topology of these isomers results in divergent physicochemical

properties, influencing their bioavailability and receptor binding.
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Feature
Ortho-Isomer (2-
Morpholino)

Para-Isomer (4-Morpholino)

Structure
Sterically crowded; Non-planar

"Twisted"

Linear; Planar resonance

possible

CAS Number
Not widely listed (Custom

Synthesis)
26577-57-1

Molecular Formula C₁₂H₁₅NO₃ C₁₂H₁₅NO₃

MW 221.25 g/mol 221.25 g/mol

Predicted LogP
~1.1 - 1.3 (Lower due to

solvation of twisted form)

~1.4 - 1.6 (Higher surface

area)

pKa (Acid)
~3.9 - 4.1 (Inductive effect of

ortho-N)
~4.2 - 4.4

Key Characteristic
Atropisomerism Potential: High

barrier to rotation.[1]

Conjugation: N-lone pair

donates into ring.

Synthesis Pathways[2][3][4]
The synthesis of these derivatives typically proceeds via Nucleophilic Aromatic Substitution

(SNAr) or Buchwald-Hartwig amination, depending on the reactivity of the starting phenylacetic

acid precursor.
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Caption: Comparative synthetic logic. The para-isomer is accessible via standard SNAr due to

para-activation, whereas the sterically hindered ortho-isomer often requires Palladium-

catalyzed coupling.

Bioactivity & Structure-Activity Relationship (SAR)
The "Ortho-Effect": COX & PC-PLC Inhibition
The ortho-isomer is bio-isosteric with diclofenac (2-(2,6-dichloroanilino)phenylacetic acid). The

morpholine ring provides steric bulk that forces the acetic acid group out of the phenyl plane, a

conformation critical for binding to the Cyclooxygenase (COX) active site.

Mechanism: The twisted conformation fits the hydrophobic channel of COX-2, preventing

arachidonic acid entry.

PC-PLC Inhibition: Analogous to 2-morpholinobenzoic acid derivatives, the ortho-morpholino

group is essential for inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC), a

target in antiproliferative cancer therapy.

The "Para-Effect": Linker Utility & Antimicrobial Activity
The para-isomer lacks the steric twist, adopting a linear geometry. It is less effective as a direct

COX inhibitor but serves as a superior scaffold for:

Solubility Modulation: Used to append the morpholine solubilizing group to lipophilic drugs

without disrupting the core binding mode.

Antimicrobial Activity: Para-substituted morpholines are frequently screened for antibacterial

properties (e.g., against S. aureus), where the morpholine nitrogen acts as a hydrogen bond

acceptor in the bacterial ribosome or cell wall synthesis machinery.

Graphviz Diagram: SAR Decision Tree
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Caption: SAR decision matrix illustrating how substitution position dictates conformational

geometry and subsequent therapeutic application.

Experimental Protocols
Protocol A: Synthesis of 2-(4-Morpholinophenyl)acetic
Acid (Para-Isomer)
Objective: Synthesis via Nucleophilic Aromatic Substitution (SNAr). Reagents: 4-

Fluorophenylacetic acid, Morpholine, K₂CO₃, DMSO.

Preparation: Dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous DMSO (0.5 M

concentration).

Addition: Add anhydrous K₂CO₃ (2.5 eq) followed by morpholine (1.2 eq).

Reaction: Heat the mixture to 100°C under N₂ atmosphere for 12–16 hours. Monitor by TLC

(SiO₂, MeOH:DCM 1:9) or LC-MS.[2]
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Workup: Cool to room temperature. Pour into ice-cold water and acidify to pH 3 with 1N HCl.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

Na₂SO₄, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: COX-2 Inhibition Screening (Fluorescent
Assay)
Objective: Evaluate the anti-inflammatory potential of the ortho-isomer. System: Purified

recombinant human COX-2 enzyme.

Incubation: Mix COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test

compound (Ortho-isomer, 0.1–100 µM). Incubate at 37°C for 10 mins.

Initiation: Add Arachidonic Acid (100 µM) and the fluorometric substrate (e.g., ADHP).

Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 10 minutes.

Analysis: Calculate the slope of the reaction velocity. Determine IC₅₀ relative to a vehicle

control (DMSO) and a positive control (Diclofenac).

Self-Validation: The positive control (Diclofenac) must yield an IC₅₀ within 2-fold of

literature values (approx. 20-50 nM) for the assay to be valid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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